Chemotype Identity: 4-Phenoxybenzamide Substituent Differentiates from 3-Phenoxy and Non-Phenoxy Congeners in ADP-Ribosyltransferase Target Engagement
CAS 923146-93-4 bears a 4-phenoxybenzamide substituent at the benzothiazole 2-position. In the PARP10 inhibitor class, 4-phenoxybenzamides (exemplified by OUL35 and its optimized analogs) have been characterized as cell-permeable, selective mono-ADP-ribosyltransferase inhibitors. Published SAR data show that 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide exhibit distinct PARP isoform selectivity profiles—both inhibit PARP10 and, to some extent, PARP2, but neither inhibits PARP1 [1]. By contrast, the clinically used PARP inhibitors (e.g., olaparib) typically inhibit both PARP1 and PARP2. The 4-phenoxy attachment pattern on CAS 923146-93-4 thus positions this compound within a chemotype subseries associated with PARP10/2 selectivity, distinguishing it from 3-phenoxybenzamide isomers (which yield different selectivity fingerprints) and from non-phenoxy benzamide analogs [1].
| Evidence Dimension | PARP isoform selectivity profile (qualitative chemotype association) |
|---|---|
| Target Compound Data | 4-phenoxybenzamide chemotype (CAS 923146-93-4) associated with PARP10/PARP2 inhibition, no PARP1 inhibition (class-level inference from published 4-phenoxybenzamide data) [1] |
| Comparator Or Baseline | 3-phenoxybenzamide isomer (e.g., 3-(4-carbamoylphenoxy)benzamide): distinct selectivity; Clinical PARP inhibitors (olaparib class): PARP1/2 dual inhibition [1] |
| Quantified Difference | Qualitative selectivity distinction—4-phenoxy series spares PARP1, while clinical PARP inhibitors do not; 3-phenoxy vs. 4-phenoxy positional isomerism yields different ADP-ribosyltransferase target profiles [1] |
| Conditions | In vitro ADP-ribosyltransferase inhibition assays; cellular PARP10 toxicity interference assays; crystallography and molecular modeling [1] |
Why This Matters
Researchers procuring compounds for PARP10-focused chemical biology or drug discovery programs must differentiate between 4-phenoxy and 3-phenoxy positional isomers, as this structural feature governs PARP isoform selectivity and determines suitability for target-specific versus pan-PARP inhibition studies.
- [1] Korn P, et al. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen. 2021;10(10):939-948. PMID: 34145784. View Source
